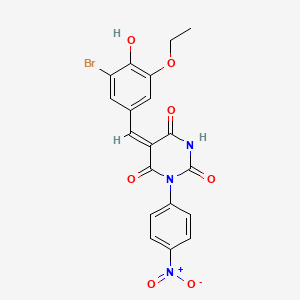
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CTB is a member of the triazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation and oxidative stress. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive and has a low toxicity profile. However, 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has some limitations for use in laboratory experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It is also a relatively new compound, and its biological properties are still being studied.
Future Directions
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide-based drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the development of new methods for the synthesis and purification of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to improvements in its biological properties and potential therapeutic applications.
Synthesis Methods
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-aminobenzamide with 3-hydroxybenzaldehyde and 4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent and a catalyst.
Scientific Research Applications
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
properties
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-14-7-11(20-8-17-18-9-20)4-5-13(14)15(22)19-10-2-1-3-12(21)6-10/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWUOARVUVSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)

![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)
![1-(3-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5303489.png)
![N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303492.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B5303505.png)
![3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B5303519.png)

![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303529.png)

![3-[4-(allyloxy)-3-bromophenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5303539.png)
![[5-(1-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5303557.png)
![allyl 2-[3-benzoyl-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5303572.png)